molecular formula C17H20FN3O B6445711 2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine CAS No. 2548991-84-8

2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine

Cat. No. B6445711
CAS RN: 2548991-84-8
M. Wt: 301.36 g/mol
InChI Key: KLAUWJVHGGDKBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine”, there are general methods for the synthesis of piperidine derivatives . For instance, one method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of various pharmaceuticals , suggesting that this compound may also interact with biological targets.

Mode of Action

Related compounds have been involved in catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This suggests that “2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine” might also interact with its targets in a similar manner.

Biochemical Pathways

Boronic acids and their esters, which are structurally similar to this compound, are known to be involved in various biochemical reactions .

Pharmacokinetics

Similar piperidine-containing compounds are known to be important synthetic medicinal blocks for drug construction , suggesting that this compound may also have significant pharmacokinetic properties.

Result of Action

Related compounds have been involved in valuable transformations such as formal anti-markovnikov alkene hydromethylation , suggesting that “2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine” might also induce similar effects.

Action Environment

It is known that the environment can significantly impact the action of similar compounds .

properties

IUPAC Name

2-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methoxy]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O/c18-16-4-2-1-3-15(16)12-21-9-5-14(6-10-21)13-22-17-11-19-7-8-20-17/h1-4,7-8,11,14H,5-6,9-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAUWJVHGGDKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine

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